molecular formula C11H10N2 B1625786 2-Methyl-6-phenylpyrazine CAS No. 74233-03-7

2-Methyl-6-phenylpyrazine

Cat. No.: B1625786
CAS No.: 74233-03-7
M. Wt: 170.21 g/mol
InChI Key: FARFUCSNDMWUHU-UHFFFAOYSA-N
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Description

“2-Methyl-6-phenylpyrazine” is a chemical compound with the CAS Number: 74233-03-7 . It has a molecular weight of 170.21 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10N2/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Polarography in Pharmaceutical Analysis

2-Methyl-6-phenylpyrazine derivatives, such as 2-Hydroxy-3-phenyl-6-methylpyrazine, have been identified in the study of pharmaceutical compounds. For instance, this derivative is a product of cephalexin degradation, and its electrochemical properties were analyzed using polarography, revealing a potential application in pharmaceutical analysis (Núñez-Vergara, Squella, & Silva, 1982).

Anticancer Research

Derivatives of this compound have shown promising results in anticancer research. For example, a study highlighted the synthesis of indenopyrazoles from indanones and phenyl isothiocyanates, leading to compounds with antiproliferative activity against human cancer cells (Minegishi et al., 2015).

Chromatography in Biochemical Analysis

The use of 2-amino-3-phenylpyrazine as a sensitive fluorescence labeling reagent for saccharides in chromatography demonstrates another scientific application. This compound facilitates the analysis of monosaccharides in glycoproteins, showcasing its utility in biochemical research (Yamamoto, Hamase, & Zaitsu, 2003).

Synthesis of Heterocyclic Substances

This compound derivatives are key synthons in synthesizing a wide variety of heterocyclic substances with antimicrobial activities. These substances, synthesized from 2-arylhydrazononitriles, show potential in combating various microbial organisms (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Research in Organic Synthesis

The study of reactions and syntheses involving 2,5-disubstituted pyrazine monoxides, such as 2-methyl-5-phenylpyrazine 1-oxide, contributes to organic chemistry research. These studies provide insights into the behavior and potential applications of these compounds in various chemical processes (Ohta, Akita, & Hara, 1979).

Solar Cell Development

In the field of renewable energy, derivatives of this compound have been utilized in the development of solar cells. For example, certain polymers based on these derivatives show potential in enhancing the efficiency of solar cells (Wienk et al., 2006).

Safety and Hazards

The safety information for “2-Methyl-6-phenylpyrazine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

2-methyl-6-phenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARFUCSNDMWUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74233-03-7
Record name 2-Methyl-6-phenylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074233037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-6-PHENYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8FFZ6SOM7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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